molecular formula C21H17Cl2NO4S B3439554 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE

Cat. No.: B3439554
M. Wt: 450.3 g/mol
InChI Key: FSEWSACCMMQZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes multiple functional groups, such as chlorobenzene, sulfonyl, hydroxy, and benzamide, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine under controlled conditions to form the sulfonyl chloride intermediate.

    Coupling with the hydroxy-dimethylphenyl derivative: The intermediate is then reacted with a hydroxy-dimethylphenyl derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key considerations include the selection of solvents, reaction temperatures, and purification methods to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
  • 4-Chloro-3-nitrobenzonitrile
  • 4-Chloro-7-nitrobenzofurazan

Uniqueness

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,5-dimethylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO4S/c1-12-11-18(24-21(26)14-3-5-15(22)6-4-14)13(2)20(19(12)25)29(27,28)17-9-7-16(23)8-10-17/h3-11,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEWSACCMMQZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE
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4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE
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4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE
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4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE
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4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE
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4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]BENZAMIDE

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